Chroman-5-ylamine hydrochloride

Catalog No.
S2852620
CAS No.
1965309-15-2
M.F
C9H12ClNO
M. Wt
185.65
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chroman-5-ylamine hydrochloride

CAS Number

1965309-15-2

Product Name

Chroman-5-ylamine hydrochloride

IUPAC Name

3,4-dihydro-2H-chromen-5-amine;hydrochloride

Molecular Formula

C9H12ClNO

Molecular Weight

185.65

InChI

InChI=1S/C9H11NO.ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;/h1,4-5H,2-3,6,10H2;1H

InChI Key

WHSNAWDSTMCGKS-UHFFFAOYSA-N

SMILES

C1CC2=C(C=CC=C2OC1)N.Cl

Solubility

not available

Chroman-5-ylamine hydrochloride is a chemical compound that belongs to the class of oxygen-containing heterocycles. It is characterized by a chroman structure, which consists of a benzene ring fused to a dihydropyran ring. The molecular formula for chroman-5-ylamine hydrochloride is C9H11NOHClC_9H_{11}NO\cdot HCl, with a molecular weight of approximately 185.65 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly due to its structural similarities with other biologically active compounds derived from chroman and chromone frameworks .

Typical of amines and heterocycles. Key reactions include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing it to participate in substitution reactions with electrophiles.
  • Formation of Salts: The hydrochloride form indicates that the amine can form salts with acids, which can enhance solubility and stability.
  • Rearrangements and Condensations: Chroman derivatives often undergo rearrangement or condensation reactions, leading to the formation of more complex structures.

For example, chroman derivatives have been synthesized through methods such as Pechmann condensation, where substituted phenols react with cinnamic acid under acidic conditions.

Chroman-5-ylamine hydrochloride exhibits a range of biological activities that make it an interesting subject for pharmacological research. Compounds derived from the chroman structure are known to possess:

  • Antioxidant Properties: They can scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects: Some derivatives have shown potential in reducing inflammation markers in biological systems.
  • Antimicrobial Activity: Certain chroman derivatives have demonstrated efficacy against various bacterial and fungal strains.

The mechanism of action often involves modulation of biochemical pathways related to these activities, highlighting the importance of further exploration into their therapeutic potential .

Synthesis of chroman-5-ylamine hydrochloride can be achieved through several methods:

  • Organocatalytic Reactions: Utilizing organocatalysts for the domino Michael/hemiacetalization reactions involving aldehydes and phenols, leading to functionalized chromans.
  • Reduction Techniques: Reduction of corresponding chromanones using chiral borane reagents to yield optically active amines.
  • Cyclization Reactions: Employing cyclization techniques on appropriate precursors, such as phenolic compounds, to form the desired chroman structure.

Research indicates that these methods can be optimized for yield and enantioselectivity, making them suitable for large-scale synthesis .

Chroman-5-ylamine hydrochloride has several applications across various fields:

  • Pharmaceutical Development: Due to its biological activity, it is explored as a lead compound in drug discovery programs targeting oxidative stress and inflammation.
  • Chemical Research: It serves as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Potential applications in developing polymers or materials that require specific functional properties derived from its chemical structure.

The versatility of this compound makes it a valuable asset in both academic research and industrial applications .

Studies on the interactions of chroman-5-ylamine hydrochloride with biological targets are crucial for understanding its pharmacodynamics. Research has indicated that:

  • Receptor Binding: Chroman derivatives may interact with various receptors, influencing signaling pathways associated with inflammation and pain.
  • Enzyme Inhibition: Some studies suggest that certain derivatives can inhibit enzymes involved in metabolic pathways, providing insight into their therapeutic mechanisms.

These interactions are essential for elucidating the compound's potential uses in treating diseases related to oxidative stress and inflammation .

Chroman-5-ylamine hydrochloride shares structural similarities with several other compounds within the chroman family. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Chroman-4-ylamine hydrochlorideC9H11NO • HClKnown for its anti-inflammatory properties
Chroman-3-ylamine hydrochlorideC9H11NO • HClExhibits antioxidant activity
Chroman-8-ylamine hydrochlorideC10H12ClNPotentially more effective against specific pathogens
2-(4-Hydroxyphenyl)chromanC15H14O2Displays significant cytotoxic effects

Chroman-5-ylamine hydrochloride stands out due to its unique structural position within the chroman framework, which may influence its reactivity and biological activity differently compared to other similar compounds .

Dates

Modify: 2023-08-17

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